molecular formula C21H16ClN3 B5869051 N-benzyl-6-chloro-4-phenylquinazolin-2-amine

N-benzyl-6-chloro-4-phenylquinazolin-2-amine

Cat. No.: B5869051
M. Wt: 345.8 g/mol
InChI Key: JAJQZEJUVVSQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-6-chloro-4-phenylquinazolin-2-amine: is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-chloro-4-phenylquinazolin-2-amine typically involves the condensation of 2-aminobenzamide with benzyl chloride in the presence of a base, followed by cyclization with 4-chlorobenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-6-chloro-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed:

Scientific Research Applications

Chemistry: N-benzyl-6-chloro-4-phenylquinazolin-2-amine is used as a building block in the synthesis of more complex quinazoline derivatives. It serves as a precursor for the development of novel compounds with potential therapeutic applications .

Biology: In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors. It has shown potential as an inhibitor of certain enzymes involved in disease pathways .

Medicine: The compound is investigated for its anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, making it a candidate for further drug development .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its derivatives are explored for their potential to treat a range of diseases, including cancer and infectious diseases .

Mechanism of Action

The mechanism of action of N-benzyl-6-chloro-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt key biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-benzyl-6-chloro-4-phenylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the benzyl and phenyl groups, along with the chlorine atom, contributes to its unique chemical properties and potential therapeutic applications .

Properties

IUPAC Name

N-benzyl-6-chloro-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3/c22-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)25-21(24-19)23-14-15-7-3-1-4-8-15/h1-13H,14H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJQZEJUVVSQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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